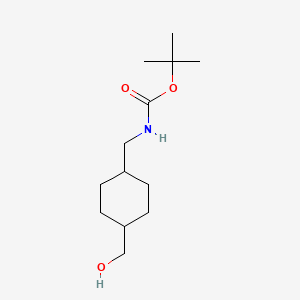

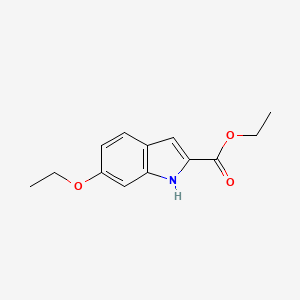

![molecular formula C12H17N3O2S B1319519 叔丁基 2-(甲硫基)-5H-吡咯并[3,4-D]嘧啶-6(7H)-羧酸酯 CAS No. 365996-86-7](/img/structure/B1319519.png)

叔丁基 2-(甲硫基)-5H-吡咯并[3,4-D]嘧啶-6(7H)-羧酸酯

描述

“Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate” is a compound that belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines . These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system .

Synthesis Analysis

The synthesis of pyrrolo[3,4-d]pyrimidines involves the cyclization of acylated 5-acetyl-4-aminopyrimidines . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate” is characterized by a pyrrolo [2,3-d]pyrimidine ring system, which is an pyrrolopyrimidine isomer having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions .Chemical Reactions Analysis

The chemical reactions involving pyrrolo[3,4-d]pyrimidines are complex and can involve various transformations . For instance, in the presence of an activated CH 2 group (e.g., PhCH 2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido [2,3- d ]pyrimidin-7-one derivatives .科学研究应用

化学合成和结构分析

叔丁基 2-(甲硫基)-5H-吡咯并[3,4-D]嘧啶-6(7H)-羧酸酯是一种参与各种化学合成过程的化合物。该化合物的结构和相互作用特性一直是多项研究的主题,提供了对其在生物活性化合物合成以及理解分子相互作用和结构中的潜在应用的见解。

衍生物形成和结构见解:

- 在特定条件下,相关化合物与甲基和叔丁基甘氨酸酯相互作用,导致形成吡咯并[2,3-d]嘧啶和吡啶并[2,3-d]嘧啶等衍生物。这突出了该化合物在合成结构复杂且具有潜在生物活性的衍生物中的作用 (Zinchenko 等,2018)。

- 另一项研究合成了和表征了涉及叔丁基和乙基的衍生物,导致形成具有分子内氢键的化合物,表明了特定的结构特征和稳定性 (Çolak 等,2021)。

在 N-杂环化合物合成中的应用:

- 该化合物的衍生物用于 N-杂环化合物的单罐合成,显示出其在创造一系列结构多样的分子方面的多功能性 (Matsumura 等,2000)。

在创建多官能噻唑并[3,2-c]嘧啶中的作用:

- 研究表明,叔丁基衍生物参与合成多官能噻唑并[3,2-c]嘧啶,表明该化合物在创造具有多个官能团和潜在生物活性的分子中的作用 (Litvinchuk 等,2021)。

对新型杂环体系的贡献:

- 该化合物用于钯催化的反应中,以合成稠密取代的衍生物,从而产生具有潜在药理性质的新型杂环系统 (Dodonova 等,2010)。

未来方向

Future research could focus on further elucidating the synthesis, properties, and potential applications of “Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate”. This could include exploring its potential biological activities, as pyrrolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities .

作用机制

Target of Action

The primary target of Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is the luteinizing hormone receptor (LHR) . LHR is a key hormone receptor that regulates reproductive functions in humans and mammals .

Mode of Action

This compound acts as an allosteric LHR agonist . It binds to the LHR in target cells, stimulating testosterone production . The compound’s interaction with its targets leads to changes in testosterone levels and gene expression of LHR and steroidogenic enzymes .

Biochemical Pathways

The compound affects the steroidogenesis pathway . It increases intratesticular gene expression of the LHR and cholesterol-transporting protein StAR, which catalyzes the rate-limiting stage of steroidogenesis .

Pharmacokinetics

It was noted that the compound stimulated testosterone production more effectively after one- or five-day intraperitoneal administration than following subcutaneous and oral administration .

Result of Action

The compound’s action results in increased testosterone production and changes in gene expression . Unlike human chorionic gonadotropin (hCG), the steroidogenic effect of the compound persisted after five days of administration .

Action Environment

The route of administration (intraperitoneal, subcutaneous, or oral) appears to influence the compound’s effectiveness .

生化分析

Biochemical Properties

Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the synthesis of thyroid hormones, such as adenylate cyclase and phospholipase Cβ . These interactions lead to changes in the levels of intracellular cyclic adenosine monophosphate and calcium, respectively, thereby modulating the activity of downstream signaling pathways.

Cellular Effects

The effects of Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the expression of genes encoding proteins involved in thyroid hormone synthesis, such as thyroglobulin and D2 deiodinase . This modulation of gene expression can lead to altered cellular metabolism and function, impacting processes such as cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate involves its binding interactions with specific biomolecules. It acts as an antagonist of the thyroid-stimulating hormone receptor, inhibiting the receptor’s activity and reducing the levels of thyroid hormones . This inhibition is achieved through the compound’s ability to bind to the receptor’s allosteric site, preventing the activation of downstream signaling pathways. Additionally, it can modulate the activity of enzymes such as adenylate cyclase and phospholipase Cβ, further influencing cellular signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can lead to a reduction in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, such as prolonged inhibition of thyroid hormone synthesis . The stability and degradation of the compound can vary depending on the experimental conditions, influencing its long-term effects.

Dosage Effects in Animal Models

The effects of Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit thyroid hormone synthesis without causing significant adverse effects . At higher doses, it can lead to toxic effects, such as reduced levels of thyroid hormones and altered gene expression in the thyroid gland . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and metabolism of thyroid hormones . For instance, it can inhibit the activity of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate and subsequently affecting the synthesis of thyroid hormones. Additionally, it can modulate the activity of phospholipase Cβ, influencing calcium signaling and other metabolic processes.

Transport and Distribution

The transport and distribution of Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate within cells and tissues are critical for its efficacy. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to specific compartments, such as the thyroid gland, where it exerts its effects. The distribution of the compound within tissues can influence its therapeutic outcomes and potential side effects.

Subcellular Localization

The subcellular localization of Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the thyroid gland, where it inhibits the activity of the thyroid-stimulating hormone receptor and modulates the synthesis of thyroid hormones. The subcellular localization of the compound can influence its efficacy and potential side effects.

属性

IUPAC Name |

tert-butyl 2-methylsulfanyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-12(2,3)17-11(16)15-6-8-5-13-10(18-4)14-9(8)7-15/h5H,6-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPNWMDBICFBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593815 | |

| Record name | tert-Butyl 2-(methylsulfanyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365996-86-7 | |

| Record name | tert-Butyl 2-(methylsulfanyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)

![3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319458.png)

![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)

![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)

![4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B1319464.png)

![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)